2-(2-Naphthyloxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide
Description
Properties
CAS No. |
307941-80-6 |
|---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C21H18N2O2/c24-21(23-22-14-6-9-17-7-2-1-3-8-17)16-25-20-13-12-18-10-4-5-11-19(18)15-20/h1-15H,16H2,(H,23,24)/b9-6+,22-14+ |
InChI Key |
QLPRKBXKNCRUOC-HSRIELGNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanism :
-
Deprotonation : Hydrazine hydrate reacts with the ester carbonyl, generating a tetrahedral intermediate.
-
Nucleophilic Attack : Hydrazine attacks the carbonyl carbon, displacing the alkoxide group.
-
Hydrazide Formation : The intermediate loses ethanol to yield 2-(2-naphthyloxy)acetohydrazide.
Yield : ~98% reported for analogous hydrazides.
Condensation with Cinnamaldehyde
The second step involves hydrazone formation by reacting the hydrazide with cinnamaldehyde (3-phenyl-2-propenal). This step is critical for introducing the 3-phenyl-2-propenylidene moiety.
Reaction Conditions
Mechanism :
-
Enolate Formation : The hydrazide’s hydrazine group acts as a nucleophile, attacking the aldehyde.
-
Imine Formation : Proton transfer and dehydration yield the hydrazone.
-
Stereochemistry : The (E)-configuration dominates due to steric and electronic factors favoring trans-geometry.
Yield : ~65–69% for analogous hydrazones.
Alternative Synthetic Routes
While the two-step method is standard, modifications include:
-
One-Pot Synthesis : Combining ester, hydrazine, and aldehyde in a single reaction vessel.
-
Microwave-Assisted Synthesis : Reducing reaction time to 1–2 hours.
Key Challenges and Solutions
Characterization Techniques
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Synthesis | High purity, scalable | Time-consuming, multiple workups |
| One-Pot Synthesis | Simplified workflow | Lower yield, potential side reactions |
| Microwave-Assisted | Rapid reaction, energy efficiency | Limited scalability, equipment dependency |
Applications and Derivatives
-
Pharmaceutical Intermediates : Hydrazone derivatives are explored for antiparasitic and anticancer activities.
-
Coordination Chemistry : The naphthyloxy and hydrazone groups enable metal complexation.
Critical Parameters for Optimization
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Solvent Polarity | High (e.g., ethanol) | Enhances hydrazone solubility |
| Catalyst Loading | 0.1–0.5 mol% PTSA | Prevents over-condensation |
| Reaction pH | 3–5 (acidic) | Stabilizes hydrazone formation |
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthyloxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and naphthyloxy groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with halogen or other functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications.
Antimicrobial Activity
Preliminary studies have indicated that 2-(2-Naphthyloxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide and its derivatives possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values against pathogens such as Escherichia coli and Staphylococcus aureus in the range of 128 to 256 µg/mL .
Anticancer Properties
Research has demonstrated that this compound may exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : In vitro tests have revealed that derivatives can inhibit the growth of cancer cells, with IC50 values often in the micromolar range. For example, certain derivatives showed selective toxicity towards MCF7 breast cancer cells .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease progression:
- Acetylcholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .
Study A: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized hydrazides similar to 2-(2-Naphthyloxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide against various bacterial strains:
- Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .
Study B: Anticancer Activity
Another research project focused on the anticancer properties of this compound:
- The study highlighted that one derivative showed significant cytotoxicity against lung cancer cell lines (A549), with an IC50 value of 30 µM, suggesting potential as a therapeutic agent .
Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | MIC values around 128 - 256 µg/mL |
| Anticancer | Cytotoxic effects on cancer cell lines | IC50 values in micromolar range for MCF7 cells |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | Relevant for neurodegenerative disease treatment |
Mechanism of Action
The mechanism of action of 2-(2-Naphthyloxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Effects on the Benzenesulfonate Group
The 4-butoxy substituent distinguishes this compound from analogs such as:
- Quinolin-8-yl 4-iodobenzenesulfonate: The iodo group is electron-withdrawing, reducing electron density on the benzene ring compared to the electron-donating butoxy group. This difference may alter reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions .
Quinoline Core Modifications
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Electronic Effect | LogP (Predicted) |
|---|---|---|---|
| (2-Methylquinolin-8-yl) 4-butoxybenzenesulfonate | Butoxy (C₄H₉O) | Electron-donating | ~3.5 |
| Quinolin-8-yl 4-iodobenzenesulfonate | Iodo | Electron-withdrawing | ~2.8 |
| Quinolin-8-yl 4-fluorobenzenesulfonate | Fluoro | Electron-withdrawing | ~2.1 |
Physicochemical Properties and Analytical Characterization
Critical Micelle Concentration (CMC)
While direct CMC data for the target compound are unavailable, studies on quaternary ammonium compounds (e.g., benzalkonium chloride) demonstrate that alkyl chain length (e.g., butoxy vs. methyl) significantly affects micelle formation. Longer chains like butoxy lower CMC values, enhancing surfactant efficiency .
Spectroscopic Characterization
- NMR : The butoxy group’s protons would exhibit distinct splitting patterns in the 1H NMR spectrum compared to shorter alkoxy chains (e.g., methoxy) due to increased spin-spin coupling .
- HRMS: High-resolution mass spectrometry would confirm the molecular ion peak at m/z corresponding to C₂₀H₂₁NO₄S (exact mass: 371.12 g/mol) .
Ligand-Based Virtual Screening
Using molecular fingerprints (e.g., Morgan or MACCS), the target compound’s similarity to known kinase inhibitors (e.g., gefitinib) can be quantified via Tanimoto coefficients. Substituents like butoxy may enhance similarity to lipophilic kinase pockets, though excessive hydrophobicity could reduce solubility .
Table 2: Hypothetical Similarity Scores
| Reference Compound | Tanimoto Coefficient | Biological Target |
|---|---|---|
| Gefitinib | 0.45 | EGFR Kinase |
| 4-Methoxyquinoline sulfonate | 0.65 | Unknown |
Activity Cliffs
Despite structural similarity, minor substituent changes (e.g., butoxy vs. methoxy) can lead to "activity cliffs," where small structural differences result in significant activity changes. Computational models must account for such nuances .
Crystallographic and Stability Considerations
Crystallography tools like SHELXL and ORTEP (Evidences 2, 7) enable comparison of crystal packing.
Biological Activity
2-(2-Naphthyloxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide, with the chemical formula C21H18N2O2, is a hydrazone derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a naphthyl ether and an α,β-unsaturated carbonyl moiety, which are known to influence its reactivity and biological properties.
- Molecular Formula : C21H18N2O2
- Molecular Weight : 346.38 g/mol
- CAS Number : 307941-80-6
- SMILES Notation : C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2
The biological activity of 2-(2-Naphthyloxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide is largely attributed to its ability to interact with various cellular targets, leading to significant pharmacological effects. The compound's structure suggests that it may participate in redox reactions and generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells, thereby promoting apoptosis.
Anticancer Properties
Research indicates that compounds similar to 2-(2-Naphthyloxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies on related naphthoquinone derivatives have shown their effectiveness against prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells. The IC50 values for these compounds often fall within the low micromolar range, suggesting potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | DU-145 | 1.5 |
| Compound B | MCF-7 | 1.8 |
| Compound C | T24 | 2.0 |
Mechanistic Insights
The mechanism of action involves:
- Induction of Apoptosis : The compound likely triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression, the compound can halt the proliferation of cancer cells.
- Antioxidant Activity : The presence of naphthyl groups may confer antioxidant properties, which can protect normal cells while selectively targeting cancer cells.
Case Studies
A series of studies have been conducted to evaluate the biological activities of hydrazone derivatives, including the one :
-
Study on Antiproliferative Effects :
- Researchers evaluated the antiproliferative effects of several hydrazone derivatives against MCF-7 and DU-145 cell lines.
- Results indicated that modifications in the substituents significantly influenced the potency and selectivity of these compounds.
-
Mechanistic Study :
- In a mechanistic study, molecular docking simulations were employed to predict the binding affinity of 2-(2-Naphthyloxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide to key proteins involved in apoptosis and cell cycle regulation.
- The findings suggested strong interactions with target proteins, validating its potential as a lead compound for further development.
Q & A
Basic Research Questions
Q. What are the key steps and reaction conditions for synthesizing 2-(2-Naphthyloxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide?
- Methodological Answer : The synthesis typically involves two stages: (1) preparation of the hydrazide precursor (e.g., 2-(thien-2-yl)acetohydrazide via hydrazine hydrate and ester condensation in ethanol at 80°C) and (2) condensation with an aldehyde/ketone (e.g., benzaldehyde or substituted benzaldehydes) under reflux in ethanol or methanol/chloroform mixtures with catalytic acetic acid . Key considerations include stoichiometric ratios (1.0–1.5 equiv. of aldehyde), solvent selection (polar aprotic solvents enhance reactivity), and reflux duration (3–5 hours). Monitoring via TLC ensures reaction completion .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : To resolve naphthyl, propenylidene, and hydrazide proton environments.
- Mass Spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis.
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity.
- Elemental Analysis : To verify stoichiometry . Recrystallization from methanol/ethanol is standard for purification .
Advanced Research Questions
Q. How do reaction conditions influence the yield and stereochemistry of the final product?
- Methodological Answer : Yield optimization depends on:
- Catalytic Additives : Acetic acid (0.05 mL) in methanol/chloroform mixtures enhances imine bond formation .
- Temperature Control : Reflux (~80°C) accelerates condensation but may promote side reactions if prolonged.
- Substituent Effects : Electron-withdrawing groups on aldehydes (e.g., 3-chlorobenzaldehyde) improve electrophilicity, increasing yields (91% vs. 69% for ketones) . Stereoselectivity is guided by π-π stacking and steric hindrance, as observed in analogous hydrazide derivatives .
Q. What computational and experimental strategies resolve contradictions in spectral data interpretation?
- Methodological Answer : Discrepancies in NMR/IR peaks (e.g., tautomerism in hydrazone moieties) are addressed via:
- Density Functional Theory (DFT) : To model electronic structures and predict chemical shifts .
- Variable-Temperature NMR : To detect dynamic equilibria between E/Z isomers.
- X-ray Crystallography : For unambiguous confirmation of solid-state geometry . Cross-referencing with synthetic analogs (e.g., 2-(thien-2-yl)acetohydrazide derivatives) clarifies ambiguous assignments .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/-negative bacteria (e.g., MIC determination) .
- DNA Binding Studies : UV-Vis titration and fluorescence quenching to assess intercalation or groove-binding modes .
- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA-based protocols . Dose-response curves and molecular docking (e.g., AutoDock Vina) identify putative targets .
Q. What strategies mitigate hazards during large-scale synthesis or handling?
- Methodological Answer : Safety protocols include:
- Ventilation : Local exhaust systems to minimize aerosol/dust inhalation .
- Personal Protective Equipment (PPE) : Nitrile gloves, P95 respirators, and EN 166-certified goggles .
- Waste Management : Neutralization of acidic byproducts (e.g., HBr gas) before disposal . Reaction scalability requires solvent recovery systems (e.g., rotary evaporation under reduced pressure) .
Data Contradiction Analysis
Q. Why do reported yields for analogous hydrazide derivatives vary significantly (e.g., 69% vs. 91%)?
- Methodological Answer : Yield discrepancies arise from:
- Substrate Reactivity : Aldehydes (higher yields) vs. ketones (steric hindrance) .
- Purification Methods : Recrystallization solvent polarity (methanol vs. ethanol) impacts recovery .
- Catalyst Loading : Excess acetic acid may protonate intermediates, reducing efficiency . Standardizing equivalents of condensing agents (e.g., DCC) improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
